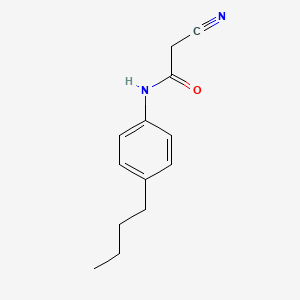

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

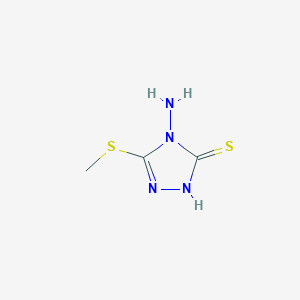

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, also known as APY, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. APY has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of a range of diseases.

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure

The compound exhibits interesting crystal and molecular structures, which are stabilized through intermolecular interactions. Specifically, N-H…N and C-H…Cl interactions play a crucial role in the stabilization, resulting in centrosymmetric dimers corresponding to R 2 2 (12) graph-set motifs (Fathima et al., 2014).

Synthesis and Reactivity

The compound has been a focal point for synthesis methodologies and exploring its reactivity. Notably, it serves as a versatile starting material for the synthesis of densely functionalized pyrazoles and pyrazolopyrimidines through eco-friendly multicomponent cyclocondensations, highlighting its utility in green chemistry (Kiyani & Bamdad, 2018). Moreover, the compound reacts smoothly with other reagents to form hybrid molecules, showcasing its potential in creating complex molecular architectures (Dotsenko, Semenova & Aksenov, 2020).

Applications in Synthesis of Novel Compounds

The compound's role extends to the synthesis of novel compounds with potential applications. It's used in synthesizing Schiff bases and other derivatives with promising antimicrobial activities, illustrating its relevance in drug discovery and medicinal chemistry (Puthran et al., 2019). Furthermore, unexpected formation of pyrazolopyrimidines during certain reactions highlights its unpredictability and complexity in chemical reactions (Faria et al., 2013).

Green Chemistry and Catalysis

In green chemistry, the compound is used in one-pot synthesis processes, emphasizing its importance in developing sustainable and environmentally friendly synthetic routes (Poonam & Singh, 2019). Its interaction with catalysts like sodium ascorbate and MnO2 underscores its compatibility and usefulness in catalytic processes.

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALOEZGCFHDEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=NN1)N)C#N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368490 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

890609-52-6 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Methylthio)methyl]-2-furoic acid](/img/structure/B1271253.png)

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)